N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. It contains both azulene and diazacyclopenta[CD]azulene moieties.
- The benzyl group, chlorophenyl group, and methylphenyl group are attached to the central diazacyclopenta[CD]azulene core.
- The carbothioamide functional group adds further complexity to its structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes cyclization of appropriate precursors to form the diazacyclopenta[CD]azulene core, followed by functionalization.
Reaction Conditions: Specific reaction conditions depend on the synthetic strategy employed.
Industrial Production: While there is no direct industrial production method for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Biology: Investigations may explore its interactions with biological macromolecules or its potential as a drug candidate.
Medicine: Although not directly used in medicine, understanding its properties can inform drug design.
Industry: Its unique structure might inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action remains an area of research.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs, compounds with azulene or diazacyclopenta[CD]azulene cores may share some features.
Uniqueness: The combination of benzyl, chlorophenyl, and methylphenyl groups, along with the carbothioamide moiety, sets this compound apart.
Remember that this compound’s detailed investigation requires further research, and its applications continue to evolve
Properties
Molecular Formula |
C31H28ClN3S |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3S/c1-21-10-12-24(13-11-21)28-26-9-5-6-18-34-27(23-14-16-25(32)17-15-23)20-35(31(26)34)29(28)30(36)33-19-22-7-3-2-4-8-22/h2-4,7-8,10-17,20H,5-6,9,18-19H2,1H3,(H,33,36) |
InChI Key |
SGFVAXLLPQZRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.